molecular formula C27H25N3O3S2 B2548308 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 391876-47-4

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2548308
CAS No.: 391876-47-4
M. Wt: 503.64
InChI Key: NBTVYBZZUGRMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group linked to a tetrahydronaphthothiazole scaffold. Its structure integrates sulfonamide and heterocyclic moieties, which are common in pharmacologically active molecules targeting enzymes or receptors. The sulfonyl group enhances binding affinity to biological targets, while the fused tetrahydronaphthothiazole core may contribute to metabolic stability and conformational rigidity.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1,2,4,5-tetrahydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c31-26(29-27-28-25-23-8-4-3-6-19(23)11-14-24(25)34-27)20-9-12-22(13-10-20)35(32,33)30-16-15-18-5-1-2-7-21(18)17-30/h1-10,12-13,27-28H,11,14-17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTVYBZZUGRMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Core Features Key Substituents Reference
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzamide, dihydroisoquinoline sulfonyl, benzothiazole 4-ethoxy-3-ethyl on benzothiazole
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Sulfonamide, pyrimidine-thione, thiazole Tetramethylpyrimidine-thione
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Propanamide, oxadiazole-thiol, thiazole Variable aryl groups on propanamide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione, sulfonylbenzene Halogen-substituted phenyl groups (X = H, Cl, Br)

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • Sulfonamide analogs show νS=O stretches at ~1150–1350 cm⁻¹ and νC=S at ~1240–1260 cm⁻¹ .
    • Absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones confirms thione tautomer dominance .
  • Solubility : The tetrahydronaphthothiazole core likely improves lipid solubility compared to simpler thiazoles (e.g., sulfathiazole derivatives), as seen in ECHEMI analogs .

Metabolic Stability

  • The fused tetrahydronaphthothiazole in the target compound may reduce cytochrome P450-mediated oxidation compared to non-fused thiazoles (e.g., sulfathiazole derivatives) .

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